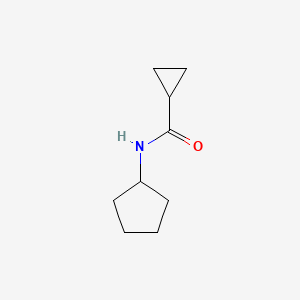

N-cyclopentylcyclopropanecarboxamide

Descripción

Propiedades

IUPAC Name |

N-cyclopentylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9(7-5-6-7)10-8-3-1-2-4-8/h7-8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQJKWNHMCCLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of N-cyclopentylcyclopropanecarboxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and halides under suitable conditions

Major Products Formed

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Amines and alcohols.

Substitution: Derivatives with different functional groups replacing the amide group

Aplicaciones Científicas De Investigación

N-cyclopentylcyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .

Mecanismo De Acción

The mechanism of action of N-cyclopentylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide () Molecular Formula: C₁₁H₁₄N₂O Molar Mass: 190.25 g/mol Substituent: Aromatic amino group (3-amino-2-methylphenyl).

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide () Molecular Formula: C₁₂H₁₄N₂O₂ Molar Mass: 218.25 g/mol Substituent: Acetylated aromatic amino group. Properties: Acetylation reduces hydrogen bonding compared to the free amino group, increasing lipophilicity and membrane permeability .

Cyclopentanecarboxamide, N-(2-phenylethyl) () Molecular Formula: C₁₄H₁₉NO Molar Mass: 217.31 g/mol Substituent: Cyclopentane ring (vs. cyclopropane) with a phenylethyl group. Properties: The cyclopentane ring lacks ring strain, conferring greater conformational stability but reduced reactivity compared to cyclopropane derivatives .

Structural Comparison Table :

| Compound | Core Structure | Substituent | Molar Mass (g/mol) | Key Property Influence |

|---|---|---|---|---|

| N-cyclopentylcyclopropanecarboxamide* | Cyclopropane | Cyclopentyl | ~183† | High lipophilicity, steric hindrance |

| N-(3-amino-2-methylphenyl) derivative | Cyclopropane | Aromatic amino | 190.25 | Enhanced solubility |

| N-[4-(acetylamino)phenyl] derivative | Cyclopropane | Acetylated aromatic | 218.25 | Moderate lipophilicity |

| Cyclopentanecarboxamide (N-phenylethyl) | Cyclopentane | Phenylethyl | 217.31 | Conformational stability |

*Hypothetical data inferred from analogs; †Estimated based on molecular formula C₁₀H₁₅NO.

Pharmacological and Toxicological Profiles

-

- A potent opioid with a cyclopropane-carboxamide core and phenyl-piperidine substituents.

- Key Feature : The cyclopropane ring enhances lipid solubility, facilitating rapid blood-brain barrier penetration and high potency .

- Comparison : Replacing the phenyl-piperidine group (as in fentanyl analogs) with a cyclopentyl group may reduce opioid receptor affinity but retain some CNS activity due to lipophilicity.

N-(2-bromophenyl) derivatives ():

- Bromine substituents increase molecular weight and may influence halogen bonding in target interactions.

Actividad Biológica

N-cyclopentylcyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of N-cyclopentylcyclopropanecarboxamide primarily involves its interactions with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, impacting various biochemical pathways. The exact mechanism is still under investigation, but preliminary studies suggest that it may modulate protein kinase activities, which are crucial for cellular signaling and regulation.

Biological Activities

-

Enzyme Inhibition :

- N-cyclopentylcyclopropanecarboxamide has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain signaling.

- Antitumor Activity :

-

Neuroprotective Effects :

- There is emerging evidence suggesting that N-cyclopentylcyclopropanecarboxamide may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neuroinflammatory responses.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of N-cyclopentylcyclopropanecarboxamide on human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels required to inhibit cell growth by 50%. The study highlighted the compound's selectivity for cancer cells over normal fibroblasts, suggesting a favorable therapeutic index.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with cyclooxygenase enzymes. Using enzyme assays, researchers found that N-cyclopentylcyclopropanecarboxamide inhibited COX-2 activity more effectively than COX-1, which is significant for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Data Summary

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase enzymes | |

| Antitumor Activity | Cytotoxic effects on cancer cell lines | |

| Neuroprotective Effects | Modulates neuroinflammatory responses |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with N-cyclopentylcyclopropanecarboxamide. Future studies should focus on:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Clinical Trials : Investigating its application in clinical settings for conditions such as cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclopentylcyclopropanecarboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with cyclopentylamine. For example, reacting cyclopropanecarbonyl chloride with N-cyclopentylamine in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane vs. THF) and temperature control are critical to minimize side reactions like hydrolysis. Yields can exceed 70% under optimized conditions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-cyclopentylcyclopropanecarboxamide?

- Methodology :

- NMR : H and C NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.5 ppm protons) and amide bond formation (δ 6.5–7.5 ppm for NH) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO, MW 180.26) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How does the stability of N-cyclopentylcyclopropanecarboxamide vary under different pH and temperature conditions?

- Methodology : Accelerated stability studies in buffers (pH 1–13) at 25°C and 40°C reveal degradation kinetics. Cyclopropane rings are prone to ring-opening under strongly acidic/basic conditions (pH <2 or >12), while the amide bond hydrolyzes at elevated temperatures (>40°C). Use LC-MS to monitor degradation products .

Q. What molecular interactions drive the biological activity of N-cyclopentylcyclopropanecarboxamide, and how can they be validated experimentally?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The cyclopropane moiety may enhance binding via steric constraints .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to validate computational predictions .

Q. How can researchers resolve contradictions in data from different analytical methods (e.g., NMR vs. XRD)?

- Methodology : Cross-validate structural assignments using complementary techniques. For example, if NMR suggests a planar amide bond but XRD shows slight distortion, consider solvent effects or crystal packing forces. Use DFT calculations to model electronic environments .

Q. What computational strategies are effective in predicting the reactivity of N-cyclopentylcyclopropanecarboxamide derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways, such as cyclopropane ring-opening or amide bond cleavage. Pair with in situ IR spectroscopy to monitor intermediate formation .

Q. How can structure-activity relationship (SAR) studies guide the design of N-cyclopentylcyclopropanecarboxamide analogs with enhanced properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.